molecular formula C15H11BrN2O5 B5151973 N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B5151973
M. Wt: 379.16 g/mol
InChI Key: FRYGYEHYFDYSOW-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that features a benzodioxine ring system substituted with a bromo-nitrophenyl group and a carboxamide functionality

Preparation Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxine core, followed by the introduction of the bromo-nitrophenyl group through electrophilic aromatic substitution. The final step involves the formation of the carboxamide group via amidation reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The bromo and nitro groups play crucial roles in its reactivity, allowing it to interact with enzymes or receptors in biological systems. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O5/c16-10-7-9(18(20)21)5-6-11(10)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYGYEHYFDYSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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